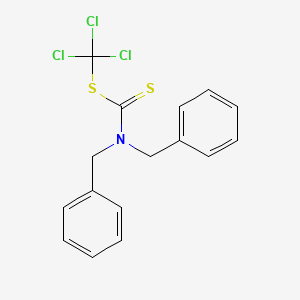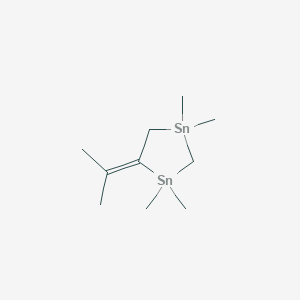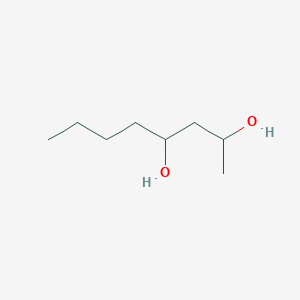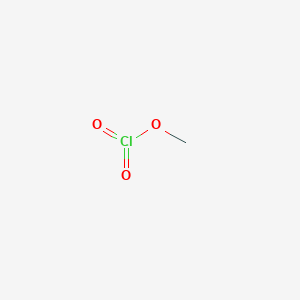
Praseodymium;tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium-tin compounds are a class of materials that combine the rare-earth element praseodymium with tin. Praseodymium is a member of the lanthanide series and is known for its magnetic, electrical, and optical properties. Tin, on the other hand, is a post-transition metal with a wide range of applications in alloys and coatings. The combination of these two elements results in compounds with unique properties that are useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium-tin compounds can be synthesized using several methods, including solid-state reactions, mechanoactivation, and two-step processes. One common method involves the solid-state reaction of praseodymium oxide with tin oxide at high temperatures (1350-1500°C) to form praseodymium-tin oxides . Mechanoactivation involves the mechanical milling of praseodymium and tin oxides, followed by heat treatment to achieve the desired compound . The two-step process involves the suspension mixing of initial reagents, followed by heat treatment .
Industrial Production Methods: Industrial production of praseodymium-tin compounds often involves the reduction of praseodymium and tin oxides using reducing agents such as hydrogen or carbon. The reaction is carried out at high temperatures in a controlled atmosphere to prevent oxidation. The resulting praseodymium-tin alloy can be further processed to obtain specific compounds with desired properties .
化学反应分析
Types of Reactions: Praseodymium-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, praseodymium in the compound can be oxidized to form praseodymium(III) oxide, while tin can be reduced to form tin(II) oxide . Substitution reactions can occur when praseodymium or tin atoms are replaced by other elements in the compound .
Common Reagents and Conditions: Common reagents used in the reactions of praseodymium-tin compounds include oxygen, hydrogen, and halogens. Oxidation reactions typically occur in the presence of oxygen at elevated temperatures, while reduction reactions can be carried out using hydrogen gas . Substitution reactions often require specific catalysts and reaction conditions to achieve the desired product .
Major Products Formed: The major products formed from the reactions of praseodymium-tin compounds include praseodymium oxides, tin oxides, and various mixed oxides. These products have applications in catalysis, electronics, and materials science .
科学研究应用
Praseodymium-tin compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation . In biology and medicine, praseodymium-tin compounds are investigated for their potential use in imaging and therapeutic applications . In industry, these compounds are used in the production of high-strength alloys, coatings, and electronic components .
相似化合物的比较
Praseodymium-tin compounds can be compared with other rare-earth metal-tin compounds, such as neodymium-tin and samarium-tin compounds. While all these compounds share similar properties due to the presence of rare-earth elements, praseodymium-tin compounds are unique in their magnetic and optical properties . Neodymium-tin compounds are known for their strong magnetic properties, while samarium-tin compounds are used in high-temperature applications . The specific properties of praseodymium-tin compounds make them suitable for applications where a combination of magnetic, electrical, and optical properties is required .
属性
分子式 |
PrSn |
|---|---|
分子量 |
259.62 g/mol |
IUPAC 名称 |
praseodymium;tin |
InChI |
InChI=1S/Pr.Sn |
InChI 键 |
CKRUJCWIODVFKQ-UHFFFAOYSA-N |
规范 SMILES |
[Sn].[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
